molecular formula C17H17NO4 B5888700 N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5888700
M. Wt: 299.32 g/mol
InChI Key: FLDJBLFCQRDMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" often involves complex organic reactions, including cyclization, amidation, and substitution reactions. For example, a practical method for synthesizing a related compound, an orally active CCR5 antagonist, involved esterification followed by a Claisen type reaction and subsequent Suzuki−Miyaura reaction, highlighting the intricate steps often required in synthesizing such complex molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of benzodioxine and carboxamide groups, which significantly influence their chemical behavior and interaction with biological targets. X-ray diffraction and computational methods like DFT calculations are commonly used to elucidate their molecular geometry, as seen in studies of similar compounds where the crystal structure and electronic properties were determined (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" can be influenced by its functional groups. For instance, the benzodioxine moiety may participate in oxidative reactions, while the carboxamide group could be involved in hydrolysis and condensation reactions. The synthesis and reactions of similar compounds often reveal a variety of chemical behaviors, such as the reductive cyclization used to synthesize related benzimidazole derivatives (Bhaskar et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-3-5-14(20-2)13(9-11)18-17(19)12-4-6-15-16(10-12)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDJBLFCQRDMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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